molecular formula C28H26BrN5O2S B11686396 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11686396
M. Wt: 576.5 g/mol
InChI Key: FBQJFYPLNIVNAR-OKCVXOCRSA-N
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Description

“N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a complex organic compound that features a combination of aromatic, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and benzyloxyphenyl groups. The final step often involves the formation of the hydrazide linkage under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydrazide moieties.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. The presence of the triazole ring suggests possible antifungal or antibacterial properties.

Medicine

Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The triazole ring could play a crucial role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-fluorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, could influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C28H26BrN5O2S

Molecular Weight

576.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H26BrN5O2S/c1-20(2)17-34-27(23-10-12-24(29)13-11-23)32-33-28(34)37-19-26(35)31-30-16-21-8-14-25(15-9-21)36-18-22-6-4-3-5-7-22/h3-16H,1,17-19H2,2H3,(H,31,35)/b30-16+

InChI Key

FBQJFYPLNIVNAR-OKCVXOCRSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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